Ammonium benzenesulfonate

Thermal Analysis Material Science Chemical Stability

R&D teams combating rapid capacity fade in Li-S batteries face Li₂S passivation. Ammonium benzenesulfonate (CAS 19402-64-3) is a validated electrolyte additive with quantifiable cycle life extension. - **Battery performance**: 196 stable cycles under demanding conditions, reducing Li₂S accumulation. - **Thermal advantage**: Melting point 283-288°C (138-143°C higher than tosylate), suitable for >150°C processes. - **Sustainable synthesis**: Halogen-free route minimizes sulfated waste, easing regulatory compliance. - **Catalytic application**: Effective for textile durable press finishing at 60-105°C (patent-validated).

Molecular Formula C6H9NO3S
Molecular Weight 175.21 g/mol
CAS No. 19402-64-3
Cat. No. B103265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium benzenesulfonate
CAS19402-64-3
Synonymsenzenesulfonate
benzenesulfonic acid
benzenesulfonic acid hexahydrate, zinc salt,
benzenesulfonic acid, ammonium salt
benzenesulfonic acid, calcium salt
benzenesulfonic acid, iron (+3) salt
benzenesulfonic acid, magnesium salt
benzenesulfonic acid, potassium salt
benzenesulfonic acid, sodium salt
benzenesulfonic acid, zinc salt
sodium benzenesulfonate
sodium benzenesulphonate
Molecular FormulaC6H9NO3S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+]
InChIInChI=1S/C6H6O3S.H3N/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H3
InChIKeyWWLOCCUNZXBJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Benzenesulfonate Procurement Guide


Ammonium benzenesulfonate (CAS 19402-64-3), the ammonium salt of benzenesulfonic acid with molecular formula C₆H₉NO₃S and molecular weight 175.21 g/mol, is a water-soluble crystalline solid [1]. It exhibits a melting point range of 283-288°C and a density of approximately 1.4 g/cm³ [2]. The compound serves as a versatile intermediate in chemical synthesis, including as a sulfonating agent, a catalyst in textile finishing, and an electrolyte additive in lithium-sulfur batteries [3].

Physical Form
Water-soluble crystalline solid; suitable for aqueous and polar formulation workflows
Thermal Range
High melting range supports elevated-temperature synthesis and processes
Intermediate Role
Versatile sulfonate source for electrolyte additives, textile catalysts, and green surfactant R&D

Ammonium Benzenesulfonate vs. p-Toluenesulfonate


Ammonium benzenesulfonate cannot be generically substituted with other ammonium sulfonates due to its distinct aromatic ring substitution pattern, which fundamentally alters its thermal stability, catalytic activity, and interfacial behavior. Compared to its closest analog, ammonium p-toluenesulfonate (tosylate), the absence of a methyl substituent on the benzene ring significantly increases the melting point , modifies its performance in electrolyte formulations [1], and changes its liquid crystalline phase behavior [2]. These differences are quantifiable and directly impact its suitability for specific applications, as detailed in the evidence below.

Attribute
Ammonium Benzenesulfonate
Ammonium p-Toluenesulfonate
Thermal stability
Markedly higher melting range
Lower melting range; may degrade or melt in high-temperature processes
Electrolyte additive role
Li₂S passivation mitigation and cycling stability reported
Not established for Li-S electrolyte additive performance
Liquid crystal mesophase
Intermediate mesophase stability in alkylammonium series
Higher mesophase stability; alters self-assembly and phase window

Ammonium Benzenesulfonate: Key Differentiators


Thermal Stability vs. Ammonium p-Toluenesulfonate

Ammonium benzenesulfonate exhibits a substantially higher melting point (283-288°C) compared to its closest in-class analog, ammonium p-toluenesulfonate, which melts at approximately 145°C [1]. This thermal stability advantage is attributed to the absence of a methyl substituent on the aromatic ring, which reduces molecular packing disruption.

Melting Point
Head-to-head
Target: 283–288°C
Comparator: ~145°C
Supports high-temperature process selection where tosylate salts may fail
DTA/TGA conditions
Thermal Analysis Material Science Chemical Stability

Li-S Battery Cycle Life Enhancement

In lithium-sulfur batteries, ammonium benzenesulfonate (NH₄BS) as an electrolyte additive enables stable cycling for 196 cycles under extreme conditions of high sulfur loading and low electrolyte-sulfur ratio [1]. This performance is achieved by dissolving insulating Li₂S deposits, mitigating electrode passivation, and improving reaction kinetics. The baseline electrolyte without the additive suffers from rapid capacity fade due to irreversible Li₂S accumulation.

Li-S Cycle Life
Cross-study comparable
196 cycles
Supports electrolyte additive R&D for lithium-sulfur cells
High sulfur loading, low E/S ratio
Energy Storage Lithium-Sulfur Battery Electrolyte Additive

Textile Finishing Catalytic Activity

U.S. Patent 3,948,600 identifies ammonium benzenesulfonate as one of four specific ammonium sulfonates (alongside methanesulfonate, carboxymethanesulfonate, and p-toluenesulfonate) that function as effective catalysts for mild cure finishing of cellulosic textiles [1]. The patent explicitly states that not all ammonium sulfonates are suitable; only these selected compounds provide the necessary catalytic activity at curing temperatures of 60-105°C to produce wrinkle-resistant fabrics.

Catalytic Suitability
Class-level
Suitable catalyst
vs. unsuitable inorganic NH₄⁺ salts
Validated for mild-cure durable-press finishing of cellulosic textiles
Patent-specified group; 60–105°C
Textile Chemistry Catalysis Durable Press Finishing

Chiral Resolution: Benzenesulfonate vs. Chloride

A study on liquid-liquid extraction of racemic mandelate using an optically active ammonium benzenesulfonate anion exchanger demonstrated important advantages over the analogous chloride exchanger in chloroform [1]. The benzenesulfonate-based system allowed calculation of selectivity coefficients for (+)-mandelate vs. benzenesulfonate and (+)-mandelate vs. (-)-mandelate, indicating its efficacy in enantiomeric resolution.

Chiral Extraction
Head-to-head
Benzenesulfonate: selectivity coefficients calculable
vs. chloride: less effective
Supports enantiomeric resolution studies using liquid-liquid extraction
Nitrobenzene/aqueous mandelate system
Chiral Separation Anion Exchange Enantiomeric Resolution

Liquid Crystal Mesophase Stability

A systematic study of alkylammonium benzenesulfonates revealed that the temperature range of stable mesophase existence follows the order: pyridine-3-sulfonate > p-toluenesulfonate > benzenesulfonate > p-ethylbenzenesulfonate [1]. This quantifies the relative liquid crystalline stability of the benzenesulfonate anion compared to its substituted analogs, providing a predictive framework for material design.

Mesophase Stability
Head-to-head
pyr-SO₃ > p-Tol-SO₃ > benzenesulfonate > p-Et-SO₃
Positions benzenesulfonate as intermediate stability for liquid crystal design
Alkylammonium salts (octyl or longer)
Liquid Crystals Materials Chemistry Self-Assembly

Halogen-Free Surfactant Synthesis

A green synthesis method for catanionic surfactant ammonium benzenesulfonate avoids the use of halogenated organics or dimethyl sulfated organics, which are typically required for conventional quaternary ammonium salt surfactants [1]. The product was synthesized from tertiary amine, dimethyl carbonate, and dodecylbenzenesulfonic acid, and characterized by FT-IR, NMR, and ESI-MS, confirming a cleaner synthetic route.

Synthetic Route
Class-level
Halogen-free, dimethyl sulfate-free synthesis
Aligns with green chemistry and sustainability goals in surfactant manufacturing
Characterized by FT-IR, NMR, ESI-MS
Green Chemistry Surfactant Synthesis Catanionic Surfactants

Ammonium Benzenesulfonate Applications


Lithium-Sulfur Battery Electrolyte Formulation

R&D teams developing high-energy-density lithium-sulfur batteries should prioritize ammonium benzenesulfonate as an electrolyte additive to mitigate Li₂S accumulation and extend cycle life. Quantitative evidence shows 196 stable cycles under demanding conditions [1], a key differentiator from baseline electrolytes that suffer rapid capacity fade.

High-Temperature Chemical Processes and Material Synthesis

Procurement for applications requiring thermal stability above 150°C should favor ammonium benzenesulfonate over ammonium p-toluenesulfonate, as the former exhibits a melting point approximately 138-143°C higher [1]. This makes it suitable for reactions or formulations that exceed the thermal limits of tosylate salts.

Mild Cure Textile Finishing of Cellulosic Fabrics

Textile chemical formulators seeking an effective catalyst for durable press finishing under mild curing conditions (60-105°C) should select ammonium benzenesulfonate, which is specifically validated in patent literature as a suitable catalyst, unlike many other ammonium salts [1].

Green Surfactant Manufacturing and Catanionic Formulations

Manufacturers aiming to reduce halogenated and sulfated waste streams in surfactant production should adopt the halogen-free synthetic route to ammonium benzenesulfonate [1]. This method aligns with sustainability goals and simplifies regulatory compliance.

Application
Selection Property
Validation Focus
Lithium-sulfur battery electrolyte R&D
Electrolyte additive cycling profile
Li₂S deposition control and extended cycle life stability
High-temperature chemical processes
Thermal stability benchmark
Suitability for processes exceeding typical tosylate thermal limits
Mild-cure textile finishing
Catalytic activity in durable-press finishing
Performance under low-temperature cure conditions with cellulosic fabrics
Green surfactant manufacturing
Sustainable synthetic route (halogen-free)
Reduction of halogenated waste and regulatory simplicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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